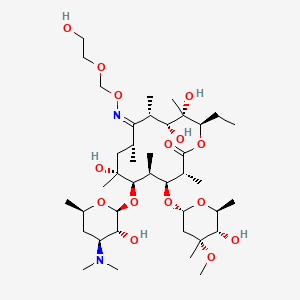
(E)-O-Demethylroxithromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-O-Demethylroxithromycin is a derivative of roxithromycin, a semi-synthetic macrolide antibiotic. This compound is characterized by the removal of a methyl group from the oxygen atom in the roxithromycin molecule. Macrolides are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-O-Demethylroxithromycin typically involves the demethylation of roxithromycin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-O-Demethylroxithromycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in aqueous solution or hydrochloric acid in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(E)-O-Demethylroxithromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation on macrolide antibiotics.
Biology: Investigated for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.
Medicine: Explored for its potential use in treating bacterial infections resistant to other macrolides.
Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of (E)-O-Demethylroxithromycin involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roxithromycin: The parent compound from which (E)-O-Demethylroxithromycin is derived.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide with enhanced activity against certain bacterial strains.
Uniqueness
This compound is unique due to its specific structural modification, which can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other macrolides. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C40H74N2O15 |
|---|---|
Molekulargewicht |
823.0 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-(2-hydroxyethoxymethoxyimino)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI-Schlüssel |
YCGKDCMSNWUGGC-LAMSRUGQSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCO)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NOCOCCO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


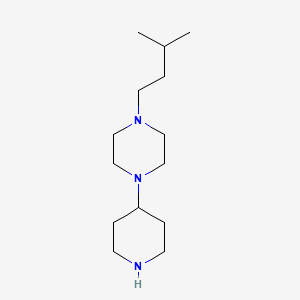
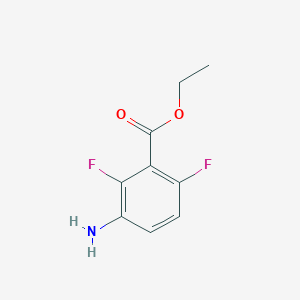
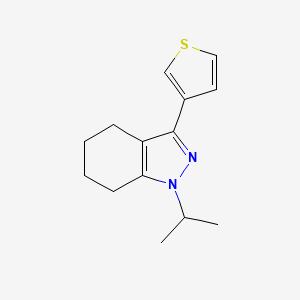
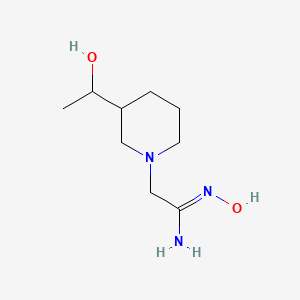
![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
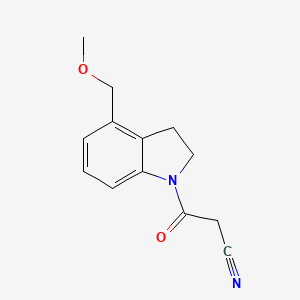
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
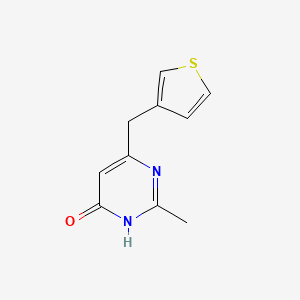
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
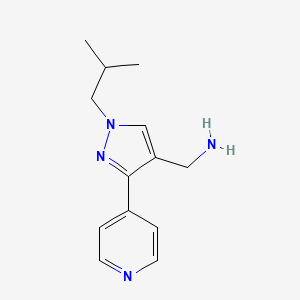
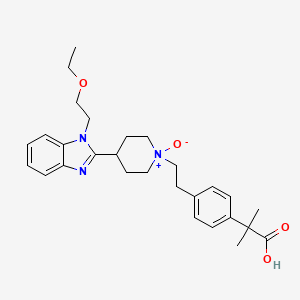
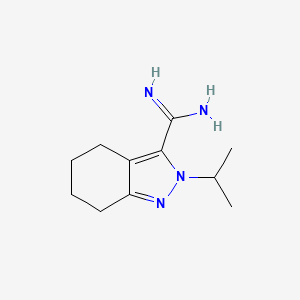
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)
